Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy-

Description

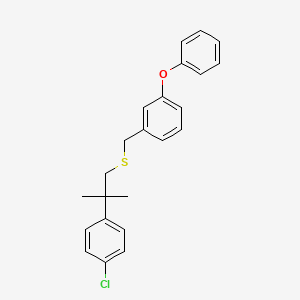

This compound, with the systematic name Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy-, is a structurally complex aromatic ether-thioether hybrid. Its core structure consists of a benzene ring substituted with:

- A phenoxy group at position 2.

- A thioether-linked 2-(4-chlorophenyl)-2-methylpropyl moiety at position 1.

Properties

CAS No. |

80843-72-7 |

|---|---|

Molecular Formula |

C23H23ClOS |

Molecular Weight |

382.9 g/mol |

IUPAC Name |

1-chloro-4-[2-methyl-1-[(3-phenoxyphenyl)methylsulfanyl]propan-2-yl]benzene |

InChI |

InChI=1S/C23H23ClOS/c1-23(2,19-11-13-20(24)14-12-19)17-26-16-18-7-6-10-22(15-18)25-21-8-4-3-5-9-21/h3-15H,16-17H2,1-2H3 |

InChI Key |

DLWSSHVBFZFAHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CSCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with a thiol compound to form a thioether linkage. This intermediate is then reacted with a phenoxy-substituted benzene derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- undergoes various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Modified thioether derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- involves its interaction with specific molecular targets and pathways. The thioether linkage and phenoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Comparison

Key Observations :

- Thioether vs.

- Halogen Effects : The 4-chlorophenyl group improves lipophilicity and resistance to metabolic degradation, a feature shared with Ethopermethrin and Chlorbenside .

- Bromophenoxy vs. Phenoxy: The brominated analog (CAS 80843-89-6) exhibits higher molecular weight (437.9 g/mol vs. ~390.5 g/mol in Ethopermethrin) and altered photostability due to bromine’s heavy-atom effect .

Physicochemical Properties

Table 2: Molecular Data Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Key Structural Features |

|---|---|---|---|---|

| Target Compound | C23H23ClOS | 388.94 | ~5.2 | Thioether, Chloroaromatic |

| 1-(4-Bromophenoxy)-3-... | C23H22BrClOS | 485.84 | ~6.1 | Bromophenoxy, Thioether |

| Ethopermethrin | C26H30ClO3 | 433.97 | ~6.5 | Ether, Chloroaromatic |

| Flufenprox | C24H22F3O2 | 408.43 | ~4.8 | Trifluoropropoxy |

Analysis :

- The target compound’s lower molecular weight (~388.94 g/mol) compared to Ethopermethrin (~433.97 g/mol) suggests differences in volatility and bioavailability.

- The logP values indicate that brominated and chlorinated derivatives are more lipophilic, favoring membrane permeability but increasing bioaccumulation risks .

Biological Activity

Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- (CAS No. 80843-72-7) is a complex organic compound characterized by its unique thioether functional group and phenoxy moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 382.95 g/mol. Its structure includes a benzene ring substituted with a phenoxy group and a thioether linkage, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 382.95 g/mol |

| CAS Number | 80843-72-7 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzene derivatives, including compounds similar to Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy-. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines:

- MCF-7 Breast Cancer Cells : Research indicates that certain phenoxy-containing compounds exhibit IC50 values as low as 8 nM against MCF-7 cells, suggesting potent anticancer activity .

- HT-29 Colon Cancer Cells : Compounds with related structures have shown IC50 values around 9 nM against HT-29 cells, further supporting the potential of thioether-containing benzene derivatives in cancer therapy .

The biological activity of these compounds may be attributed to their ability to interact with specific cellular targets, such as:

- Tubulin Assembly Inhibition : Some derivatives inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division.

- Metabolic Stability : The presence of thioether groups enhances metabolic stability, allowing for prolonged action in biological systems .

Study 1: Synthesis and Evaluation

A study focused on synthesizing various thioether derivatives, including those similar to Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-phenoxy-, evaluated their cytotoxic effects on different cancer cell lines. The findings indicated that modifications to the thioether structure could significantly enhance anticancer properties.

Study 2: Structure-Activity Relationship (SAR)

Another investigation analyzed the structure-activity relationship of phenoxy-thioether compounds. It was found that the introduction of electron-withdrawing groups (like chlorine) at specific positions on the phenyl rings increased the potency against cancer cells, emphasizing the importance of molecular design in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.